molecular formula C10H9ClO B1588729 4-(2-Chlorophenyl)but-3-en-2-one CAS No. 20766-37-4

4-(2-Chlorophenyl)but-3-en-2-one

Cat. No. B1588729
Key on ui cas rn: 20766-37-4
M. Wt: 180.63 g/mol
InChI Key: FHDSETHROOWFCQ-VOTSOKGWSA-N
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Patent
US06706732B1

Procedure details

2-Chlorobenzaldehyde (70.3 g) was added to a mixture of acetone (294 ml) and an aqueous solution (1.4 L) of sodium hydroxide (22.0 g) and the mixture was stirred at room temperature for 5 hours. An excessive acetone was distilled off under reduced pressure, and the residue was combined with ethyl acetate (1.4 L) and extracted. The ethyl acetate layer was washed with brine and dried (anhydrous magnesium sulfate), and then ethyl acetate was distilled off under reduced pressure to obtain a crude 2-chlorobenzalacetone (94.6 g) as a yellow oil. This oil was employed in the next step without a further purification. A 20% solution of sodium ethoxide in ethanol (170.1 g) was combined with diethyl malonate (80.1 g) at room temperature (resulting in instantaneous precipitation), and then with a solution of a crude 2-chlorobenzalacetone (94.6 g) in ethanol (40 ml). The reaction mixture was stirred with heating at 90° C. for 2 hours, allowed to stand to cool, and then cooled on ice (1 hour). The precipitate was recovered by a filtration, washed successively with ethyl acetate and isopropyl ether to obtain a crude 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexenene-1-carboxylic acid ethyl ester monosodium salt (151.0 g) as a pale yellow powder. This powder was combined with 2M sodium hydroxide (350 ml) and stirred with heating at 100° C. for 2 hours. After allowing to stand to cool, 2.5 M sulfuric acid (350 ml) was added over a period of 15 minutes, and the mixture was stirred with heating at 100° C. for 2 hours. After allowing to stand to cool, ethyl acetate (1.4 L) was added and extracted. The ethyl acetate layer was washed with brine, dried (anhydrous magnesium sulfate), and then ethyl acetate was distilled off under reduced pressure. The precipitated crystal was washed successively with ethyl acetate-isopropyl ether (1:4) and isopropyl ether to obtain 5-(2-chlorophenyl)cyclohexane-1,3-dione (82.1 g) as a colorless crystal.
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step Two
Quantity
94.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
1.4 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=CC=C[C:3]=1[CH:4]=[O:5].[OH-].[Na+].[Cl:12][C:13]1[CH:23]=[CH:22][CH:21]=[CH:20][C:14]=1[CH:15]=[CH:16][C:17](=[O:19])[CH3:18].S(=O)(=O)(O)O>C(O)C.C(OCC)(=O)C.CC(C)=O>[Cl:12][C:13]1[CH:23]=[CH:22][CH:21]=[CH:20][C:14]=1[CH:15]1[CH2:3][C:4](=[O:5])[CH2:18][C:17](=[O:19])[CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
70.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
294 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.4 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
94.6 g
Type
reactant
Smiles
ClC1=C(C=CC(C)=O)C=CC=C1
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
An excessive acetone was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude 2-chlorobenzalacetone (94.6 g) as a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was employed in the next step without a further purification
CUSTOM
Type
CUSTOM
Details
was combined with diethyl malonate (80.1 g) at room temperature
CUSTOM
Type
CUSTOM
Details
(resulting in instantaneous precipitation)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice (1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by a filtration
WASH
Type
WASH
Details
washed successively with ethyl acetate and isopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain a crude 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexenene-1-carboxylic acid ethyl ester monosodium salt (151.0 g) as a pale yellow powder
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure
WASH
Type
WASH
Details
The precipitated crystal was washed successively with ethyl acetate-isopropyl ether (1:4) and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.1 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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